Home > Products > Screening Compounds P87293 > N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide - 1007084-80-1

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide

Catalog Number: EVT-2962331
CAS Number: 1007084-80-1
Molecular Formula: C23H18FN7O
Molecular Weight: 427.443
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative incorporating a thieno[2,3-d]pyrimidine moiety. It was synthesized via a reaction catalyzed by FeCl3-SiO2. []
  • Compound Description: CHMFL-FLT3-213 is a potent type II FLT3 kinase inhibitor designed to target FLT3-ITD mutations prevalent in AML. []
  • Compound Description: BAY 41-2272 functions as a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator, inducing relaxation in ovine pulmonary artery. [] It also exhibits vasodilatory effects in corpus cavernosum tissue. []
  • Compound Description: This compound is characterized by a pyrazolo[3,4-b]pyridine core structure. It was synthesized through a microwave-assisted reaction of a substituted oxazolone with a phenylpyrazoleamine. []
  • Compound Description: This compound features a complex structure with a central eight-membered ring and a benzopyrazolodiazocine moiety. []
  • Compound Description: This molecule is characterized by a pyrazolo[3,4-b]pyridine core with a fluoro-substituted phenyl ring. []
  • Compound Description: This group includes acridines, tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines, and tri-substituted methanes, all incorporating the 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide unit. []
  • Compound Description: This category encompasses a range of derivatives synthesized as potential tyrosine kinase and thymidylate synthase inhibitors. []
  • Compound Description: These derivatives are designed as inhibitors of phosphoinositide 3-kinase and are relevant to inflammatory diseases. [, ]
  • Compound Description: This molecule consists of a complex structure featuring phenyl, triazolyl, thiazolyl, pyrazoyl, tolyl, and fluorophenyl rings. []
  • Compound Description: This class of compounds was investigated as potential CDK2 inhibitors for anticancer applications. []
  • Compound Description: These compounds are synthesized from β-O'-ethoxyethylidene) 5-amino-l//-pyrazole4caiboxhydrazides and primary amines. []
  • Compound Description: This series of compounds was explored as potential anticonvulsant agents, synthesized from phenylhydrazines and ethyletoxymethylenecyanoacetate. []
  • Compound Description: These compounds were used as starting materials to explore various reactions common to heterocyclic N-oxides. []
  • Compound Description: This category includes a diverse range of heterocyclic compounds synthesized from a common starting material, sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate. []
  • Compound Description: These three butylidene-linker model compounds were investigated for their conformational properties, particularly their folded conformations driven by intramolecular interactions. []
  • Compound Description: This series of compounds was synthesized and evaluated for their anti-inflammatory activity. []
  • Compound Description: This group of compounds was studied for their antitumor activity against the MCF-7 breast cancer cell line. []
  • Compound Description: This diverse group of heterocyclic compounds was synthesized using hydrazonoyl halides as key building blocks. []
  • Compound Description: This series of compounds, synthesized from various amines and pyrazolo[3,4-d]pyrimidine precursors, was investigated for their hydrogen-bonding patterns in their crystal structures. []
  • Compound Description: This set of compounds, derived from a common pyridylacetamide precursor, explores diverse pyrazole-containing heterocyclic scaffolds. []
  • Compound Description: This collection of heterocyclic compounds was synthesized utilizing a common enaminone intermediate. []
  • Compound Description: These compounds feature two pyrazolo[3,4-d]pyrimidine units connected by a pentamethylene linker. []
  • Compound Description: This study focused on analyzing the impact of linker length on the conformational properties of pyrazolo[3,4-d]pyrimidine-based molecules. []
  • Compound Description: This series of thienopyrimidine derivatives was investigated for its bactericidal activity, particularly against crop diseases. []
  • Compound Description: This collection of compounds was designed and synthesized to evaluate their antitumor activity, specifically against the MCF7 human breast adenocarcinoma cell line. []
  • Compound Description: This series of pyrazolo[3,4-d]pyrimidines was investigated for its anticancer and antioxidant properties. []
  • Compound Description: This diverse set of heterocyclic compounds was synthesized using 5-(1-pyrrolyl)-2-phenylthieno[2,3-d]pyrimidine as a common building block. []
  • Compound Description: ASP5854 is a potent dual antagonist for adenosine A1 and A2A receptors, demonstrating efficacy in preclinical models of Parkinson's disease and cognitive impairment. []
  • Compound Description: This series of compounds was synthesized and evaluated for their vasodilator activity. []
  • Compound Description: These compounds were synthesized and tested for antimicrobial and antiviral activities. []
  • Compound Description: This study explored the synthesis and biological activity of two distinct heterocyclic series: thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines and pyrazolo[3,4-c]pyrazoles. []
  • Compound Description: These compounds, BI 894416 and BI 1342561, are potent and selective spleen tyrosine kinase (SYK) inhibitors developed for treating severe asthma. They share similar structures, with the primary difference being the bicyclic moiety: a 2-methyl-2H-pyrazolo[4,3-c]pyridine in BI 894416 and a 2,3-dimethyl-2H-indazole in BI 1342561. []
  • Compound Description: These compounds (BCL, BCD, and BHM) are identified impurities found during the synthesis of Baricitinib, a Janus kinase inhibitor used for treating rheumatoid arthritis. []
  • Compound Description: These two compounds are selective PDGFR inhibitors that have shown potential for treating pulmonary arterial hypertension. []
Overview

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound features a unique molecular structure characterized by multiple functional groups, including a fluorophenyl moiety and a pyrazolo[3,4-d]pyrimidine core. These structural features suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

Source

The compound is synthesized through multi-step organic reactions involving specific starting materials. The synthesis and characterization of similar compounds have been documented in various scientific literature, highlighting their biological activities and potential applications in drug development.

Classification

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide can be classified as follows:

  • Chemical Class: Pyrazolo[3,4-d]pyrimidines
  • Functional Groups: Amides, Fluoroaromatic compounds
  • Therapeutic Potential: Anticancer, anti-inflammatory agents
Synthesis Analysis

Methods

The synthesis of N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide typically involves several key steps:

  1. Formation of the Pyrazolo[3,4-d]pyrimidine Core:
    • Starting Materials: 4-fluoroaniline, ethyl acetoacetate, and hydrazine hydrate.
    • Reaction Conditions: The initial step involves the condensation of 4-fluoroaniline with ethyl acetoacetate in the presence of an acid catalyst to form an intermediate. This intermediate is then cyclized with hydrazine hydrate to yield the pyrazolo[3,4-d]pyrimidine core.
  2. Substitution Reactions:
    • The pyrazolo[3,4-d]pyrimidine core undergoes further substitution reactions to introduce the 3-methyl and 2-phenylacetamide groups.

Technical Details

The reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. Advanced techniques like microwave-assisted synthesis or continuous flow methods may be employed to enhance efficiency.

Molecular Structure Analysis

Structure

The molecular formula of N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide is C20H19FN6O. The structure can be represented by the following data:

PropertyData
Molecular FormulaC20H19FN6O
Molecular Weight377.40 g/mol
IUPAC NameN-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide
InChIInChI=1S/C20H19FN6O
Canonical SMILESCC(C(=O)N)C1=CC=C(C=C1)N2C(=N)C(=C(N2)C=C(C(F)=C)C)C=N

Data

The compound's structure features a fused pyrazolo[3,4-d]pyrimidine ring system that contributes to its biological activity. The presence of fluorine enhances electronic properties that may improve binding affinity to biological targets.

Chemical Reactions Analysis

Reactions

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide can participate in various chemical reactions:

  1. Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
  3. Substitution: It can undergo nucleophilic or electrophilic substitution depending on functional groups present.

Technical Details

Common reagents and conditions for these reactions include:

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Sodium borohydride in methanol.

These reactions may yield various derivatives that could exhibit different biological activities.

Mechanism of Action

The mechanism of action of N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound's pyrazolo[3,4-d]pyrimidine core is known to mimic purine bases, allowing it to bind effectively at active sites of enzymes or receptors.

Process

This binding can inhibit enzymatic activity or modulate receptor function, thereby disrupting critical biological pathways associated with disease processes such as cancer or inflammation.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically appears as a white to off-white powder.

Chemical Properties

Relevant chemical properties include:

PropertyValue
SolubilitySoluble in DMSO and DMF
StabilityStable under normal laboratory conditions

These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications.

Applications

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide has several potential applications:

Scientific Uses

  • Medicinal Chemistry: Investigated for its anticancer and anti-inflammatory properties.

Research Applications

It serves as a biochemical probe for studying enzyme functions and pathways in cellular biology.

Properties

CAS Number

1007084-80-1

Product Name

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide

IUPAC Name

N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-phenylacetamide

Molecular Formula

C23H18FN7O

Molecular Weight

427.443

InChI

InChI=1S/C23H18FN7O/c1-15-11-20(28-21(32)12-16-5-3-2-4-6-16)31(29-15)23-19-13-27-30(22(19)25-14-26-23)18-9-7-17(24)8-10-18/h2-11,13-14H,12H2,1H3,(H,28,32)

InChI Key

XXAHBLHIZIOQKT-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.